molecular formula C8H4N2 B133725 5-Ethynylnicotinonitrile CAS No. 152803-05-9

5-Ethynylnicotinonitrile

Cat. No.: B133725
CAS No.: 152803-05-9
M. Wt: 128.13 g/mol
InChI Key: BHGKLLLDELXBOR-UHFFFAOYSA-N
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Description

5-Ethynylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellowish crystalline solid form and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylnicotinonitrile typically involves the reaction of 5-bromonicotinonitrile with ethynylmagnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent any side reactions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reactions in industrial reactors. The final product is purified and tested for quality before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

5-Ethynylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of various pharmaceuticals.

    Furo[2,3-b]pyridine derivatives: Known for their cytotoxic activity against tumor cell lines.

Uniqueness: 5-Ethynylnicotinonitrile stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

5-Ethynylnicotinonitrile (5-EN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of nicotinonitrile, characterized by the presence of an ethynyl group at the 5-position of the pyridine ring. The chemical structure can be represented as follows:

C8H6N2\text{C}_8\text{H}_6\text{N}_2

The synthesis typically involves the reaction of nicotinonitrile with acetylene in the presence of a suitable catalyst, yielding 5-EN with high purity.

Biological Activity Overview

The biological activity of 5-EN has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its key activities:

Antimicrobial Activity

5-EN exhibits significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (µM) Reference
Escherichia coli0.25
Staphylococcus aureus0.30
Pseudomonas aeruginosa0.21

Anticancer Activity

In vitro studies have demonstrated that 5-EN can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.4Apoptosis induction
MCF-7 (breast cancer)12.8Cell cycle arrest
A549 (lung cancer)18.6Inhibition of growth

Study on Antimicrobial Properties

A recent research article evaluated the antimicrobial efficacy of 5-EN alongside other derivatives. The study utilized disk diffusion methods and broth microdilution techniques to assess activity against clinical isolates.

Key Findings:

  • The compound demonstrated broad-spectrum activity, particularly effective against resistant strains.
  • Molecular docking studies suggested strong binding interactions with bacterial DNA gyrase, indicating a potential mechanism for its antibacterial action.

Study on Anticancer Effects

Another study focused on the anticancer properties of 5-EN using various human cancer cell lines. The results indicated that:

  • Mechanism of Action: The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Combination Therapy: When used in combination with standard chemotherapeutics, 5-EN enhanced the efficacy of treatments in resistant cancer models.

Properties

IUPAC Name

5-ethynylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGKLLLDELXBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (50.0 mL, 50.0 mmol) to a suspension of 5-trimethylsilanylethynyl-nicotinonitrile (10.0 g, 50.0 mmol), (prepared as described in PREPARATION 3), in triethylamine (98 mL) at 0° C. After 5 min, dilute the reaction mixture with ethyl acetate and wash twice with water. Back-extract the combined aqueous washes twice with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium chloride, dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with a gradient from 98:2 to 90:10 dichloromethane:ethyl acetate, to give the title compound as a white crystalline solid (4.75 g, 74%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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